molecular formula C7H2Br2ClF3 B12852993 3-Chloro-4,5-dibromobenzotrifluoride

3-Chloro-4,5-dibromobenzotrifluoride

Cat. No.: B12852993
M. Wt: 338.34 g/mol
InChI Key: FETMNULSHVOYOV-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluorobenzotrifluoride (CAS: 77227-99-7) is a halogenated aromatic compound characterized by a trifluoromethyl (-CF₃) group and chlorine/fluorine substitutions at the 3, 4, and 5 positions of the benzene ring. It is synthesized via halogen exchange reactions, such as the reaction of 3,4,5-trichlorobenzotrifluoride with fluoride sources (e.g., KF) in the presence of catalysts like quaternary ammonium salts at 160–220°C . The compound is isolated by continuous distillation, achieving >99% purity with a boiling point of 122°C .

This compound serves as a critical intermediate in synthesizing herbicidal diphenyl ethers, as disclosed in patents like U.S. Patent 4,388,472 . Its stability and reactivity in electrophilic substitution reactions make it valuable for agrochemical applications.

Properties

Molecular Formula

C7H2Br2ClF3

Molecular Weight

338.34 g/mol

IUPAC Name

1,2-dibromo-3-chloro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2Br2ClF3/c8-4-1-3(7(11,12)13)2-5(10)6(4)9/h1-2H

InChI Key

FETMNULSHVOYOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5-dibromobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination of 3-chlorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4,5-dibromobenzotrifluoride may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-dibromobenzotrifluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine or bromine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

3-Chloro-4,5-dibromobenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-Chloro-4,5-dibromobenzotrifluoride exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing groups (chlorine, bromine, and trifluoromethyl) on the benzene ring can influence the reactivity and selectivity of the compound. These groups can stabilize or destabilize reaction intermediates, thereby affecting the overall reaction pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

3-Chloro-4,5-difluorobenzonitrile
  • Structure : Replaces the -CF₃ group with a nitrile (-CN).
  • Synthesis : Prepared analogously using substituted benzonitrile instead of benzotrifluoride .
  • Applications : Used in herbicidal intermediates but with distinct electronic properties due to the electron-withdrawing -CN group, which enhances reactivity in nucleophilic aromatic substitutions.
4-Bromobenzotrifluoride
  • Structure : Bromine at the 4-position instead of chlorine/fluorine.
  • Properties : Bromine’s larger atomic radius increases molecular weight (247.98 g/mol vs. 232.54 g/mol for 3-chloro-4,5-difluorobenzotrifluoride) and may lower volatility.
  • Reactivity : Bromine’s lower electronegativity compared to chlorine/fluorine reduces resistance to electrophilic attack .

Functional Group Derivatives

3-Chloro-2,4,5-trifluorobenzoic Acid
  • Structure : Carboxylic acid (-COOH) replaces -CF₃.
  • Synthesis: Produced via diazotization of 3-amino-2,4,5-trifluorobenzoic acid with NaNO₂ and CuCl₂ .
  • Applications: Key intermediate in antibacterial quinolones (e.g., ciprofloxacin analogs) due to hydrogen-bonding capacity .
3-Chloro-5-(trifluoromethyl)benzoyl Chloride
  • Structure : Acyl chloride (-COCl) replaces -CF₃.
  • Reactivity: Highly reactive in nucleophilic acyl substitutions, used in peptide coupling and polymer synthesis. Limited hazard data available .

Positional Isomers

3-Chloro-2,4,5-trifluorobenzoyl Fluoride
  • Structure : Fluoride (-F) at the 2-position and benzoyl fluoride (-COF) group.
  • Properties: Polar functional groups increase solubility in polar solvents.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
3-Chloro-4,5-difluorobenzotrifluoride C₇H₂ClF₅ 232.54 122 Herbicidal intermediates
3-Chloro-4,5-difluorobenzonitrile C₇H₂ClF₂N 175.55 Not reported Agrochemical synthesis
4-Bromobenzotrifluoride C₇H₄BrF₃ 247.98 Not reported Organic synthesis
3-Chloro-2,4,5-trifluorobenzoic Acid C₇H₂ClF₃O₂ 224.54 Not reported Antibacterial intermediates
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃O 231.56 Not reported Polymer chemistry

Key Research Findings

  • Synthetic Efficiency : The continuous distillation method for 3-chloro-4,5-difluorobenzotrifluoride achieves >99% purity, outperforming batch processes used for analogs like 3-chloro-4,5-difluorobenzonitrile .
  • Substituent Effects : Fluorine’s electronegativity enhances the stability of 3-chloro-4,5-difluorobenzotrifluoride in harsh reaction conditions compared to brominated analogs .
  • Application Specificity : Carboxylic acid derivatives (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) are prioritized in pharmaceuticals, while trifluoromethyl variants dominate agrochemicals due to lipophilicity .

Biological Activity

3-Chloro-4,5-dibromobenzotrifluoride (CDBTF) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of CDBTF, including its mechanisms of action, toxicity, and applications in various fields such as pharmacology and environmental science.

CDBTF is characterized by the following chemical structure:

  • Molecular Formula : C₆H₂Br₂ClF₃
  • Molecular Weight : 293.84 g/mol
  • CAS Number : [not provided in search results]

Research indicates that halogenated compounds like CDBTF can interact with biological systems through various mechanisms:

  • Antimicrobial Activity : Halogenated aromatic compounds are known for their antimicrobial properties. CDBTF may exhibit activity against a range of bacteria and fungi, potentially due to its ability to disrupt cellular membranes or interfere with metabolic processes.
  • Cytotoxic Effects : Studies have shown that certain halogenated compounds can induce apoptosis in cancer cell lines. The specific cytotoxicity of CDBTF on human cancer cells remains to be fully elucidated, but preliminary findings suggest potential therapeutic applications.
  • Endocrine Disruption : Some halogenated compounds are known endocrine disruptors. Investigations into CDBTF's effects on hormonal pathways could reveal implications for reproductive health and development.

Toxicity Profile

The toxicity of CDBTF is an important consideration for its use in pharmaceuticals and industrial applications.

  • Acute Toxicity : The LD50 values for similar compounds suggest moderate toxicity, but specific data for CDBTF is limited.
  • Chronic Exposure Risks : Long-term exposure studies are necessary to assess carcinogenic potential and other chronic health effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of CDBTF against common pathogens demonstrated significant inhibition zones in bacterial cultures. The results indicated that CDBTF could be a candidate for developing new antimicrobial agents.

PathogenInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Candida albicans12

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of CDBTF on various cancer cell lines, including breast and prostate cancer cells. The findings indicated that CDBTF could induce cell death at micromolar concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
PC-3 (Prostate Cancer)7.2

Research Findings

Recent studies have focused on synthesizing derivatives of CDBTF to enhance its biological activity and reduce toxicity. These derivatives are being evaluated for:

  • Improved selectivity against cancer cells.
  • Reduced side effects compared to existing treatments.
  • Enhanced solubility and bioavailability.

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